molecular formula C11H16ClN B6362179 [(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240568-87-9

[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6362179
CAS No.: 1240568-87-9
M. Wt: 197.70 g/mol
InChI Key: DNYXLYGWDUBYAI-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C11H16ClN It is a hydrochloride salt form of an amine, which features a 3-methylphenyl group attached to a prop-2-en-1-ylamine moiety

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3-Methylphenyl)methylamine hydrochloride . For example, extreme pH or temperature conditions could potentially alter the compound’s structure and, consequently, its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzyl chloride and allylamine.

    Reaction: The 3-methylbenzyl chloride is reacted with allylamine in the presence of a base such as sodium hydroxide to form (3-Methylphenyl)methylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-Methylphenyl)methylamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(3-Methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related to methamphetamine, used as a research chemical.

    Phenylpropanolamine: A stimulant and decongestant, structurally similar but with different pharmacological properties.

    Amphetamine: A well-known stimulant with a similar core structure but different functional groups.

Uniqueness

(3-Methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the prop-2-en-1-ylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h3-6,8,12H,1,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYXLYGWDUBYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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